molecular formula C9H13F3O7S B2570959 methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate CAS No. 917017-18-6

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate

Cat. No.: B2570959
CAS No.: 917017-18-6
M. Wt: 322.25
InChI Key: QOTALJRVDSIPAG-NTSWFWBYSA-N
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Description

Methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate is a chiral methyl ester featuring a 2,2-dimethyl-1,3-dioxolane ring and a trifluoromethanesulfonyloxy (triflate) group. Key structural attributes include:

  • Stereochemistry: The (2R) and (4S) configurations indicate a defined spatial arrangement critical for reactivity in stereospecific reactions.
  • Functional Groups:
    • Dioxolane ring: A cyclic acetal protecting group, commonly used to stabilize vicinal diols in synthetic chemistry.
    • Triflate group: A superior leaving group (compared to mesylates or tosylates) that facilitates nucleophilic substitution reactions.
    • Methyl ester: Enhances solubility in organic solvents and modulates electrophilicity.

Applications: This compound is likely employed as a high-reactivity intermediate in organic synthesis, particularly in pharmaceutical or agrochemical contexts where stereochemical precision and efficient leaving groups are essential.

Properties

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethylsulfonyloxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O7S/c1-8(2)17-4-5(18-8)6(7(13)16-3)19-20(14,15)9(10,11)12/h5-6H,4H2,1-3H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTALJRVDSIPAG-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)OS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the dioxolane ring, followed by the introduction of the trifluoromethanesulfonyloxy group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing similar compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield a variety of products depending on the nucleophile, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Organic Synthesis

Methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in reactions that lead to the formation of complex molecules.

Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing bioactive molecules, particularly those with potential therapeutic effects. For example, it can be transformed into derivatives that exhibit biological activity against specific targets.

CompoundBiological ActivityReference
(R)-2,3-Dihydroxy-3-methylbutyl toluene-p-sulfonateAntimicrobial
(S)-2-amino-8-oxooctanoic acidAntitumor

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a prodrug or as part of a drug delivery system. The trifluoromethanesulfonyloxy group enhances its reactivity and solubility, making it suitable for various pharmaceutical applications.

Case Studies

A notable study investigated the use of this compound in developing new therapeutic agents. The results indicated that derivatives synthesized from this compound showed promising activity against cancer cell lines.

Green Chemistry Applications

The compound's role in green chemistry is also significant. It can be synthesized from renewable resources like glycerol, aligning with the principles of sustainability and reduced environmental impact.

Development of Bio-based Solvents

A case study highlighted the potential of this compound as a bio-based solvent. The study emphasized the importance of evaluating solubility parameters and toxicity to ensure functional proficiency and safety in chemical processes .

Mechanism of Action

The mechanism of action of methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dioxolane ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Sulfonylurea Methyl Esters (e.g., Triflusulfuron Methyl Ester)

Structure: Sulfonylurea herbicides like triflusulfuron methyl ester (methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate) feature a methyl ester linked to a sulfonylurea moiety and a triazine ring . Key Comparisons:

  • Reactivity : The triflate group in the target compound confers higher leaving-group ability compared to the sulfonylurea group, making the target more reactive in substitution reactions.
  • Stability : Sulfonylureas degrade under acidic conditions, while the target compound may hydrolyze in moist environments due to the triflate group.

Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)Acetate

Structure: A simple methyl ester with an amino group and a phenolic hydroxyl group (M.W. 181.19) . Key Comparisons:

  • Functional Groups: The amino and phenolic groups in this compound contrast with the triflate and dioxolane in the target.
  • Stereochemistry : The (2S) configuration here vs. (2R) in the target compound highlights how stereochemistry directs biological activity or synthetic utility.
  • Applications : Used as a pharmaceutical intermediate (e.g., in cephalosporin synthesis), whereas the target compound’s triflate group prioritizes reactivity over bioactivity .

(1R,2R)-1-((2S)-2-Acetoxy-6-Methoxychroman-4-yl)Propane-1,2,3-Triyl Triacetate

Structure : A chroman derivative with multiple acetate protecting groups .
Key Comparisons :

  • Protecting Groups : The dioxolane in the target compound protects diols, while acetates in this compound protect alcohols.
  • Reactivity : The triflate group in the target is a leaving group, whereas acetates are hydrolyzed under basic conditions to regenerate alcohols.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Primary Applications Stereochemistry
Target Compound ~322.3 (calc.) Dioxolane, Triflate, Methyl Ester Synthetic Intermediate (2R,4S)
Triflusulfuron Methyl Ester ~460.4 (est.) Sulfonylurea, Triazine, Methyl Ester Herbicide Not specified
Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)Acetate 181.19 Amino, Phenolic, Methyl Ester Pharmaceutical Intermediate (2S)

Table 2: Reactivity and Stability

Compound Hydrolysis Sensitivity Key Degradation Conditions
Target Compound High (triflate group) Moisture, Nucleophiles
Triflusulfuron Methyl Ester Moderate Acidic pH
Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)Acetate Low Strong Bases

Biological Activity

Chemical Structure and Properties

Chemical Formula: C10H13F3O6S
Molecular Weight: 318.27 g/mol
CAS Number: 917017-18-6

The compound features a dioxolane ring, which is known for its stability and reactivity in biological systems. The trifluoromethanesulfonyloxy group is particularly noteworthy for its potential to enhance the compound's reactivity and biological interactions.

Methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate exhibits several biological activities, primarily attributed to its ability to interact with various enzymatic pathways:

  • Enzyme Inhibition:
    • The compound has been reported as an inhibitor of HMG-CoA reductase , an enzyme critical in cholesterol biosynthesis. This suggests potential applications in treating hyperlipidemia and related cardiovascular diseases .
  • Antimicrobial Properties:
    • Preliminary studies indicate that derivatives of dioxolane compounds exhibit antimicrobial activity against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but indicates a promising area for further research .

Study 1: HMG-CoA Reductase Inhibition

A study investigated the efficacy of this compound as an HMG-CoA reductase inhibitor. Results showed a significant reduction in cholesterol levels in vitro, suggesting that this compound could serve as a lead for developing new cholesterol-lowering drugs .

Study 2: Antimicrobial Activity

In another study, derivatives of the dioxolane structure were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial efficacy. While specific data on this compound's effectiveness was not detailed, the structural similarities suggest potential activity .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityReference
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate52373-72-5HMG-CoA reductase inhibitor
Methyl 3,4-O-isopropylidene-L-threonate10375250Antimicrobial
Methyl (2R)-acetoxy-2-(4S)-dioxolane derivative6398860Antimicrobial

Q & A

Q. What are the key synthetic strategies for preparing methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate?

  • Methodological Answer : The synthesis typically involves:
  • Chiral dioxolane precursor preparation : Starting from a diol, the (4S)-2,2-dimethyl-1,3-dioxolane ring is constructed via acid-catalyzed cyclization with acetone, preserving stereochemistry .
  • Triflate introduction : The hydroxyl group at the 2-position is activated using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to form the triflate ester.
  • Esterification : Methyl esterification is achieved via Steglich esterification (DCC/DMAP) or direct alkylation of the carboxylate intermediate .
  • Key techniques : Monitor diastereomeric excess (de) by chiral HPLC or NMR (e.g., using Mosher’s ester derivatives).

Q. How is the stereochemistry at the 2R and 4S positions validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry (e.g., as in related dioxolane derivatives) .
  • NMR coupling constants : The 1H^1H NMR coupling patterns (e.g., J2R,4SJ_{2R,4S}) and NOESY correlations between the dioxolane methyl groups and adjacent protons help assign configurations .
  • Chiral derivatization : React with a chiral auxiliary (e.g., (R)-α-methoxy-α-trifluoromethylphenylacetic acid) and analyze diastereomer ratios .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 19F^{19}\text{F} NMR : Confirms the presence and environment of the trifluoromethanesulfonyloxy group (δ ~ -75 to -80 ppm) .
  • IR spectroscopy : Peaks at 1780–1820 cm⁻¹ (C=O ester) and 1350–1450 cm⁻¹ (S=O stretches) validate functional groups.
  • HRMS : High-resolution mass spectrometry ensures molecular formula accuracy (e.g., [M+Na]⁺ ion) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the Horner-Wadsworth-Emmons (HWE) reaction for analogous esters?

  • Methodological Answer :
  • Solvent and base selection : Use LiCl in dry THF or CH₂Cl₂ with DIPEA to stabilize transition states and enhance E/Z selectivity .
  • Additives : Molecular sieves (4Å) absorb moisture, minimizing hydrolysis of phosphonate intermediates.
  • Temperature control : Lower temperatures (-20°C) favor kinetic control, improving diastereoselectivity.
  • Example : In a related dioxolane synthesis, HWE reactions achieved >90% E-selectivity under optimized conditions .

Q. What factors influence the stability of the trifluoromethanesulfonyloxy group during nucleophilic substitution?

  • Methodological Answer :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the triflate leaving group, accelerating SN₂ reactions.
  • Nucleophile strength : Soft nucleophiles (e.g., iodide) reduce side reactions like elimination.
  • Temperature : Prolonged heating (>40°C) promotes decomposition; reactions should be conducted at 0–25°C .
  • Contradiction resolution : Conflicting reports on triflate stability may arise from trace moisture; rigorously anhydrous conditions are critical .

Q. How can researchers resolve contradictions in reported synthetic yields for similar pathways?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize quenching times.
  • Purification methods : Compare column chromatography vs. recrystallization; gradient elution (hexane/EtOAc) improves separation of diastereomers .
  • Reproducibility checks : Validate catalyst purity (e.g., DCC in esterification) and solvent dryness (Karl Fischer titration).
  • Case study : A 20% yield discrepancy in dioxolane synthesis was traced to incomplete Swern oxidation; increasing DMSO equivalents resolved the issue .

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